molecular formula C19H24N2O5S B6100035 N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide

N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide

Cat. No.: B6100035
M. Wt: 392.5 g/mol
InChI Key: SAHGWLLEGCIGFI-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide is a complex organic compound that features a benzyl group, a dimethoxy-substituted aniline, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3,4-dimethoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3,4-dimethoxy-N-methylsulfonylaniline.

    Acylation: The resulting aniline derivative is then acylated with N-methylacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.

    Benzylation: Finally, the intermediate is benzylated using benzyl bromide in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3,4-dimethoxyanilino)-N-methylacetamide: Lacks the sulfonyl group.

    N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-ethylacetamide: Has an ethyl group instead of a methyl group on the acetamide.

    N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylpropionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide is unique due to the presence of both the sulfonyl and benzyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-20(13-15-8-6-5-7-9-15)19(22)14-21(27(4,23)24)16-10-11-17(25-2)18(12-16)26-3/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGWLLEGCIGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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